![molecular formula C19H17N3O3S B300585 N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B300585.png)

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

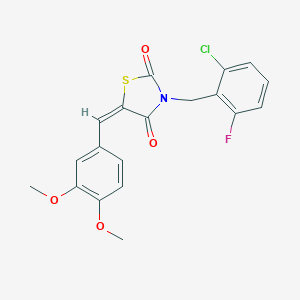

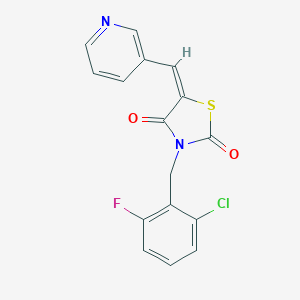

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide, also known as DMTA, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTA possesses a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for the development of novel drugs.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide is complex and involves multiple targets. The compound has been shown to interact with various enzymes, receptors, and transcription factors, leading to a wide range of biological effects. One of the main targets of this compound is PPARγ, a nuclear receptor that regulates gene expression in response to various stimuli. This compound binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in glucose and lipid metabolism.

This compound also interacts with other targets, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and matrix metalloproteinases (MMPs). These interactions contribute to the compound's anti-cancer, anti-inflammatory, and neuroprotective effects.

Biochemical and Physiological Effects

This compound has been shown to exert various biochemical and physiological effects, depending on the target and the context. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. The compound also inhibits angiogenesis and metastasis, two key processes involved in cancer progression.

In diabetes, this compound improves insulin sensitivity and glucose metabolism by activating PPARγ and regulating gene expression. The compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic effects.

In neurodegenerative diseases, this compound protects neurons against oxidative stress and inflammation, two processes that contribute to neuronal damage and death. The compound also enhances synaptic plasticity and neurotrophic factor expression, which may promote neuronal survival and function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments, including its ease of synthesis, good yield and purity, and well-established biological activity. The compound is also relatively stable and can be stored for long periods without significant degradation.

However, this compound also has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may limit its application in certain assays. The compound also exhibits some cytotoxicity at high concentrations, which may affect cell viability and experimental outcomes.

Direcciones Futuras

There are several future directions for the research on N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide, including the following:

1. Optimization of the synthesis method to improve yield and purity and reduce the use of hazardous reagents.

2. Identification of new targets and pathways for this compound, which may lead to the development of new drugs with improved efficacy and safety.

3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo, to determine its bioavailability, metabolism, and toxicity.

4. Investigation of the potential synergistic effects of this compound with other drugs or natural compounds, which may enhance its therapeutic effects.

5. Development of new formulations and delivery systems for this compound, to improve its solubility, stability, and bioavailability.

Conclusion

This compound is a thiazolidinone derivative with promising potential for the development of novel drugs in various fields of medicine. The compound exhibits a unique chemical structure that allows it to interact with multiple biological targets, leading to a wide range of biological effects. The synthesis method for this compound is well-established, and the compound has been extensively studied for its therapeutic applications in cancer, diabetes, and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action and to optimize the compound's pharmacokinetics and pharmacodynamics.

Métodos De Síntesis

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide can be synthesized using a one-pot reaction between 2-pyridinecarboxaldehyde, thioglycolic acid, and 3,4-dimethylaniline in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds via a condensation reaction between the aldehyde and thiol groups, followed by a cyclization step to form the thiazolidinone ring. The final product is obtained in good yield and purity, making it suitable for further chemical modifications.

Aplicaciones Científicas De Investigación

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis.

In diabetes research, this compound has been investigated for its ability to improve insulin sensitivity and glucose metabolism. The compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic effects in diabetes.

In neurodegenerative disease research, this compound has been studied for its potential neuroprotective effects. The compound has been shown to protect neurons against oxidative stress and inflammation, both of which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

Fórmula molecular |

C19H17N3O3S |

|---|---|

Peso molecular |

367.4 g/mol |

Nombre IUPAC |

N-(3,4-dimethylphenyl)-2-[(5Z)-2,4-dioxo-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |

InChI |

InChI=1S/C19H17N3O3S/c1-12-6-7-15(9-13(12)2)21-17(23)11-22-18(24)16(26-19(22)25)10-14-5-3-4-8-20-14/h3-10H,11H2,1-2H3,(H,21,23)/b16-10- |

Clave InChI |

LZIBGEAXRVOSER-YBEGLDIGSA-N |

SMILES isomérico |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=O)C |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O)C |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O)C |

Solubilidad |

0.3 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300502.png)

![3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300505.png)

![5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300506.png)

![(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300507.png)

![(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300509.png)

![3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300510.png)

![(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300512.png)

![5-[4-(Benzyloxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300516.png)

![5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300521.png)

![3-(2-Chloro-6-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B300523.png)

![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300524.png)

![5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300525.png)